N-ethyl-6-(furan-2-yl)-1,3-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-ETHYL-6-(2-FURYL)-1,3-DIMETHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a furan ring, a pyrazolopyridine core, and an oxadiazole moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-ETHYL-6-(2-FURYL)-1,3-DIMETHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolopyridine core, followed by the introduction of the furan ring and the oxadiazole moiety. Common reagents used in these reactions include ethyl iodide, furan-2-carbaldehyde, and 4-methyl-1,2,5-oxadiazole-3-carboxylic acid. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve cost-effective and sustainable production .
Chemical Reactions Analysis
Types of Reactions
N~4~-ETHYL-6-(2-FURYL)-1,3-DIMETHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N~4~-ETHYL-6-(2-FURYL)-1,3-DIMETHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N4-ETHYL-6-(2-FURYL)-1,3-DIMETHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N4-ETHYL-6-(2-FURYL)-1,3-DIMETHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE include:
- 2-{[4-ETHYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]ACETAMIDE
- 2-{[4-ETHYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
Uniqueness
The uniqueness of N4-ETHYL-6-(2-FURYL)-1,3-DIMETHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H20N6O3 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-ethyl-6-(furan-2-yl)-1,3-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H20N6O3/c1-5-25(10-15-11(2)22-28-23-15)19(26)13-9-14(16-7-6-8-27-16)20-18-17(13)12(3)21-24(18)4/h6-9H,5,10H2,1-4H3 |
InChI Key |
ZJVAPHBCISQNFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=NON=C1C)C(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=CO4 |
Origin of Product |
United States |
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